4-cyano-1-methyl-4H-pyridine-3-carboxamide
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Overview
Description
4-cyano-1-methyl-4H-pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a cyano group (-CN) at the fourth position, a methyl group (-CH₃) at the first position, and a carboxamide group (-CONH₂) at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-1-methyl-4H-pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-cyano-3-pyridinecarboxylic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-cyano-1-methyl-4H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to 4-amino-1-methyl-4H-pyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-1-methyl-4H-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyano-1-methyl-4H-pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-3-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
4-amino-1-methyl-4H-pyridine-3-carboxamide: Similar structure with an amino group instead of a cyano group.
Nicotinamide: A well-known pyridine derivative with a carboxamide group but without the cyano group.
Uniqueness
4-cyano-1-methyl-4H-pyridine-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-cyano-1-methyl-4H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-6(4-9)7(5-11)8(10)12/h2-3,5-6H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUKUFSXXXYAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(C(=C1)C(=O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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